3-(4-Hydroxyphenyl)propanoyl chloride
Description
3-(4-Hydroxyphenyl)propanoyl chloride is a reactive acyl chloride derivative characterized by a phenyl ring substituted with a hydroxyl group at the para position and a propanoyl chloride moiety. It serves as a critical intermediate in organic synthesis, particularly in the preparation of esters, amides, and other bioactive molecules.
Synthesis: The compound is synthesized via catalytic hydrogenation of 3-(4-hydroxyphenyl)propenoic acid derivatives followed by esterification using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example, describes its preparation from 3-(4-hydroxyphenyl)propanoic acid (compound 9) using SOCl₂ and ethanol, yielding ethyl 3-(4-hydroxyphenyl)propanoate (compound 10), which can be further functionalized .
Applications: This compound is pivotal in medicinal chemistry for synthesizing multitarget antidiabetic agents () and as a precursor for silylated derivatives (). Its hydroxyl group enables hydrogen bonding, influencing solubility and reactivity in downstream reactions.
Structure
2D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYMZIFAQODIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Preparation Methods
In industrial settings, the synthesis of 3-(4-hydroxyphenyl)propanoyl chloride is optimized for scalability and efficiency.
- Continuous Flow Processes: Automated continuous flow reactors are employed to maintain precise control over reaction parameters, enhancing yield and purity.
- Process Control: Parameters such as temperature, residence time, and reagent feed rates are tightly regulated to reduce side reactions and improve safety.
- Purification: Industrial purification may involve crystallization or distillation under inert atmosphere to obtain high-purity product.
- Safety: Due to the corrosive and toxic nature of acyl chlorides and byproducts, industrial setups use closed systems with appropriate ventilation and scrubbing units for gaseous emissions.
Comparative Analysis of Chlorinating Agents
| Chlorinating Agent | Advantages | Disadvantages | Typical Use Case |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Widely available, effective chlorination, gaseous byproducts easily removed | Can cause oxidative side reactions with phenolic groups; corrosive gases evolved | Standard laboratory and industrial preparation |
| Oxalyl chloride ((COCl)₂) | Milder, less oxidative side reactions | More expensive, requires careful handling | Preferred for sensitive substrates or when phenol protection is not feasible |
Oxalyl chloride is often preferred when the phenolic hydroxyl group is unprotected to minimize side reactions, while thionyl chloride remains the most common reagent due to cost and availability.
Research Findings and Optimization Strategies
- Hydroxyl Group Reactivity: The presence of the para-hydroxyl group increases polarity and hydrogen bonding, which can affect solubility and reaction kinetics. Protection strategies such as silylation have been explored to improve yields.
- Reaction Monitoring: Techniques like NMR and IR spectroscopy are used to monitor the conversion of acid to acyl chloride and detect side products.
- Purification Challenges: Due to the reactive nature of acyl chlorides, purification requires anhydrous conditions and often inert atmosphere to prevent hydrolysis back to the acid.
- Yield Optimization: Studies recommend maintaining reaction temperature below 80°C and limiting reaction time to avoid decomposition or polymerization of the product.
Summary Table of Preparation Methods
| Parameter | Method 1: SOCl₂ Chlorination | Method 2: (COCl)₂ Chlorination | Industrial Continuous Flow |
|---|---|---|---|
| Starting Material | 3-(4-Hydroxyphenyl)propanoic acid | Same | Same |
| Chlorinating Agent | Thionyl chloride | Oxalyl chloride | Thionyl chloride or oxalyl chloride |
| Solvent | Anhydrous dichloromethane or toluene | Anhydrous dichloromethane | Controlled solvent flow or neat |
| Temperature | 60–80°C reflux | 40–60°C reflux | Precisely controlled, often 50–70°C |
| Reaction Time | 4–6 hours | 3–5 hours | Continuous, residence time optimized |
| Atmosphere | Nitrogen or argon | Nitrogen or argon | Inert gas, closed system |
| Yield | Moderate to high (70–90%) | High (80–95%) | High (85–95%) with reproducibility |
| Side Reactions | Possible oxidative dimerization | Minimal | Minimal with process control |
| Purification | Vacuum distillation or chromatography | Same | Distillation or crystallization |
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hydroxyphenyl)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-hydroxyphenylpropanoic acid and hydrochloric acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and water.
Catalysts: Pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Acids: Formed by hydrolysis.
Scientific Research Applications
Organic Synthesis
3-(4-Hydroxyphenyl)propanoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to form esters and amides through nucleophilic substitution reactions. This versatility makes it a valuable building block in synthetic organic chemistry.
Biological Studies
In biological research, this compound is employed for the modification of biomolecules. It facilitates the study of enzyme mechanisms and protein interactions by enabling the covalent attachment of functional groups to proteins and other biomolecules. This application is crucial for understanding biochemical pathways and developing therapeutic agents.
Medicinal Chemistry
The reactivity of this compound allows it to be explored as a potential drug candidate. Its derivatives can exhibit bioactive properties that may be harnessed in drug development, particularly in targeting specific biological pathways or diseases.
Cosmetic Applications
Research has indicated that derivatives of this compound can be utilized in cosmetic formulations, particularly anti-aging products. For instance, its amide derivative has been investigated for its efficacy in preventing skin aging by enhancing skin elasticity and hydration .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acyl chlorides with substituted phenyl groups exhibit distinct physicochemical and reactivity profiles. Below is a detailed comparison of 3-(4-hydroxyphenyl)propanoyl chloride with structurally analogous compounds:
Table 1: Key Properties of Substituted Propanoyl Chlorides
Key Comparative Insights
Electronic Effects: Electron-donating groups (e.g., -OCH₃ in 3-(4-methoxyphenyl)propanoyl chloride) reduce electrophilicity at the carbonyl carbon, slowing nucleophilic attack compared to electron-withdrawing groups (e.g., -NO₂ in 3-(4-nitrophenyl)propanoyl chloride) . The hydroxyl group in this compound introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents but requiring protection (e.g., silylation) in anhydrous reactions .
Synthetic Challenges: Use of thionyl chloride with phenolic substrates (e.g., this compound) risks oxidative side reactions, as seen in , where tert-butyl-substituted phenols formed biphenyl byproducts . Oxalyl chloride () or milder reagents are preferred for sensitive substrates .
Stability and Physical State: Nitro and bromo derivatives (e.g., 3-(4-nitrophenyl)propanoyl chloride) are often crystalline solids, while methoxy and hydroxyl analogs (e.g., 3-(4-methoxyphenyl)propanoyl chloride) are typically oils, impacting handling and storage .
Biological Relevance: The hydroxyl group in this compound facilitates interactions with biological targets (e.g., enzymes in antidiabetic agents), whereas bromo and nitro derivatives are more common in materials science due to their stability .
Biological Activity
3-(4-Hydroxyphenyl)propanoyl chloride, a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound is characterized by a propanoyl group attached to a 4-hydroxyphenyl moiety. Its structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds containing hydroxyphenyl groups exhibit significant antioxidant activity. The presence of the 4-hydroxy group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. A study on related phenolic compounds demonstrated that they could effectively reduce oxidative stress in various biological systems, potentially mitigating damage in diseases characterized by oxidative stress .
Anti-inflammatory Effects
This compound may also exert anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies. For instance, similar phenolic compounds have shown to downregulate the expression of inflammatory markers such as TNF-α and IL-6 in vitro . This suggests that this compound could be beneficial in treating inflammatory conditions.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can provide analgesic effects . This mechanism is particularly relevant for developing therapeutic agents for pain management.
Study on Cellular Mechanisms
A study focusing on the cellular effects of this compound found that it significantly reduced cell viability in cancer cell lines through apoptosis induction. The compound was shown to activate caspase pathways, leading to programmed cell death . This finding highlights its potential as an anticancer agent.
Metabolomics and Target Identification
Recent metabolomic studies have identified potential protein targets for this compound, including members of the carbonic anhydrase family. These proteins play critical roles in various physiological processes, suggesting a multifaceted mechanism of action for the compound . Molecular docking analyses revealed stable binding interactions with these targets, indicating its potential bioactivity.
Comparative Analysis of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-(4-Hydroxyphenyl)propanoyl chloride in laboratory settings?
The compound is typically synthesized via reaction of the corresponding carboxylic acid (e.g., 3-(4-hydroxyphenyl)propanoic acid) with thionyl chloride (SOCl₂). Key steps include refluxing in anhydrous solvents like dichloromethane or toluene under inert conditions. However, oxidative side reactions may occur, such as dimerization or quinone formation, particularly if the phenolic hydroxyl group is unprotected . To minimize byproducts, strict control of stoichiometry (e.g., 1:2 molar ratio of acid to SOCl₂), temperature (60–80°C), and reaction duration (4–6 hours) is recommended. Post-synthesis, purification via vacuum distillation or column chromatography is critical to isolate the acyl chloride.
Q. What safety precautions are essential when handling this compound?
Due to its reactivity and toxicity, handling requires:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, chemical goggles, and respiratory protection in poorly ventilated areas .
- Ventilation: Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation (H333 hazard code) .
- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents, followed by disposal as hazardous waste .
- Storage: Keep in airtight, amber glass containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers mitigate unexpected byproducts during synthesis, such as oxidative condensation products?
Evidence suggests that reactions involving phenolic groups and thionyl chloride may lead to redox processes, forming dimeric or quinone derivatives (e.g., 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl) . Mitigation strategies include:
- Protecting Groups: Temporarily protect the phenolic hydroxyl (e.g., acetylation) before acylation to prevent undesired oxidation.
- Low-Temperature Reactions: Conduct reactions at 0–5°C to suppress radical-mediated dimerization.
- Alternative Reagents: Use oxalyl chloride with catalytic dimethylformamide (DMF) for milder acyl chloride formation.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm acyl chloride formation (e.g., carbonyl carbon at ~170 ppm) and monitor purity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and detect trace byproducts.
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess stability and degradation products under varying pH/temperature .
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
Catalytic asymmetric cross-coupling methods, such as nickel-catalyzed reductive acylations, enable enantioselective synthesis. For example, reacting (1-chloropropyl)benzene with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a chiral ligand (e.g., bisoxazoline) and reductant (e.g., Zn) yields α,α-disubstituted ketones with >90% enantiomeric excess (ee) .
Q. What are the potential biochemical applications of this compound?
Derivatives of this compound serve as intermediates in enzyme inhibitor studies. For instance, structurally analogous ligands (e.g., ACE inhibitors with hydroxyphenyl motifs) are used to probe angiotensin-converting enzyme (ACE) active sites via X-ray crystallography and molecular docking . The acyl chloride can also be conjugated to peptides or fluorophores for targeted probe development.
Q. How should researchers address contradictions in reported synthesis outcomes (e.g., varying yields or byproducts)?
Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, moisture levels). Systematic approaches include:
- Design of Experiments (DoE): Vary parameters like temperature, SOCl₂ equivalents, and reaction time to identify optimal conditions .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track acyl chloride formation and side reactions in real time.
- Comparative Studies: Benchmark against literature protocols (e.g., vs. 13) to isolate critical variables affecting yield.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
